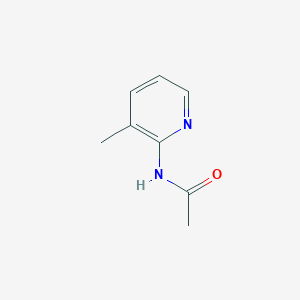

n-(3-Methylpyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDRHCWAIOOQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296244 | |

| Record name | n-(3-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-30-1 | |

| Record name | 7463-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7463-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation Using Acetic Anhydride

- Procedure : 3-Methylpyridin-2-amine is dissolved in an appropriate solvent such as pyridine or dichloromethane. Acetic anhydride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Reaction Conditions : Stirring at room temperature or slightly elevated temperatures (up to 60 °C) for several hours (typically 2–12 h) ensures complete conversion.

- Work-up : The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification : Crystallization from suitable solvents (ethanol, ethyl acetate/hexane mixtures) or column chromatography yields the pure compound.

- Yields : Typically high, ranging from 75% to 95%.

Acylation Using Acetyl Chloride

- Procedure : The amine is reacted with acetyl chloride in the presence of a base such as triethylamine or pyridine, which acts as an acid scavenger.

- Reaction Conditions : The reaction is usually performed at 0 °C to room temperature for 1–6 h.

- Work-up and Purification : Similar to the acetic anhydride method.

- Yields : Comparable to acetic anhydride method, often slightly lower due to the more reactive nature of acetyl chloride leading to potential side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: 3-Methylpyridin-2-ylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-(3-Methylpyridin-2-yl)acetamide serves as a valuable intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various pyridine derivatives, which are essential in pharmaceuticals and agrochemicals.

Key Reactions

The compound can undergo several key chemical reactions:

- Oxidation : Produces N-oxide derivatives.

- Reduction : Yields 3-methylpyridin-2-ylamine.

- Substitution Reactions : Various derivatives can be synthesized depending on the nucleophile used.

This compound has been investigated for its biological properties, particularly its potential antimicrobial and anticancer activities.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various microorganisms. The following table summarizes its effectiveness:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

| Candida species | Inhibited |

The agar diffusion technique confirmed its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Research

Studies have explored the potential of this compound as a lead compound for anticancer therapies. Its mechanism involves interaction with specific molecular targets, including enzymes and receptors that are crucial in cancer pathways .

Medicinal Chemistry

This compound is under investigation for its pharmaceutical potential. It is being explored as a candidate for pain relief through combined inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which could provide a novel approach to pain management .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure allows it to serve as a building block for various agrochemicals and industrial chemicals .

Mechanism of Action

The mechanism of action of N-(3-Methylpyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridine-Acetamide Family

The following table compares N-(3-Methylpyridin-2-yl)acetamide with key analogs, highlighting substituent variations and their implications:

Key Observations :

- Polarity and Bioavailability : Hydroxyl or halogen substituents (e.g., iodine in N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide) enhance polarity and may improve antimicrobial or anticancer activity .

- Steric Effects : Bulky groups like trimethylsilyl ethynyl reduce metabolic degradation but may limit membrane permeability .

Pharmacological Activity Comparison

Acetamide derivatives exhibit diverse biological activities depending on their substituents:

Antimicrobial and Antifungal Activity

- Complex Acetamides : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47) show potent activity against gram-positive bacteria, attributed to the benzo[d]thiazol-sulfonyl-piperazine moiety .

- Simpler Pyridine-Acetamides : this compound lacks such complex substituents, suggesting lower inherent antimicrobial activity. However, its simpler structure may offer advantages in metabolic stability and synthetic accessibility.

Anti-Inflammatory and Anticancer Potential

Metabolic Stability and Degradation Pathways

- Thiadiazole-Based Metabolites : Methazolamide metabolites like N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (compound 5) undergo glutathione conjugation, highlighting susceptibility to hepatic modification .

- Pyridine-Acetamides : this compound, with a stable pyridine core, may exhibit slower metabolic clearance compared to thiadiazole derivatives.

Biological Activity

N-(3-Methylpyridin-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group on the pyridine ring, which influences its solubility and interaction with biological targets. The molecular formula for this compound is .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their function. For instance, studies have shown that derivatives of this compound interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, suggesting potential applications in pain management and inflammation control .

- Receptor Modulation : It may also modulate receptor activity, affecting signal transduction pathways. This has implications for its use in treating conditions related to neurotransmitter signaling.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, potentially due to its ability to inhibit specific enzymes or disrupt cellular processes in microorganisms.

Anticancer Properties

The compound has also shown promise in anticancer research. Its structural features allow it to interact with proteins involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Experimental Results

- FAAH Inhibition : A study reported that this compound derivatives exhibited selective inhibition of FAAH, which is crucial for modulating endocannabinoid levels. This inhibition was shown to be competitive and dependent on the specific structural modifications of the compound .

- Antiparasitic Activity : Another study highlighted the incorporation of pyridine derivatives in compounds targeting parasitic infections. The presence of the 3-methyl group was noted to influence the activity against parasites significantly .

- In Vivo Studies : In vivo experiments have demonstrated that certain derivatives of this compound can reduce inflammatory responses and exhibit protective effects against neurotoxic agents like sarin in animal models. This suggests potential applications in neuroprotection and anti-inflammatory therapies .

Data Table: Biological Activities and IC50 Values

Q & A

Q. Basic Research Focus

- ¹H NMR : Expected signals include a singlet for the acetamide methyl group (~2.1 ppm) and aromatic protons (6.8–8.5 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR to confirm .

- HRMS : Calculate exact mass (C₈H₁₀N₂O: 150.0793 g/mol) and compare with experimental data (error <2 ppm).

- X-ray Crystallography : Employ SHELX software for crystal structure refinement. Ensure cryo-cooling (100 K) to minimize thermal motion artifacts .

What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- DFT Setup : Use B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Reactivity Insights : The pyridine ring’s electron-withdrawing effect lowers acetamide’s carbonyl reactivity. Compare with N-(pyridin-3-yl) analogs to assess substituent effects .

- Validation : Benchmark computed IR spectra against experimental data (e.g., carbonyl stretch ~1680 cm⁻¹) .

How do solvent and pH influence the stability of this compound in biological assays?

Q. Advanced Research Focus

- Solvent Effects : In aqueous buffers (pH 7.4), the compound may hydrolyze slowly (t₁/₂ >24 hrs). Use acetonitrile/water (70:30) for LC-MS stability studies .

- pH-Dependent Degradation : Under acidic conditions (pH <3), the acetamide bond cleaves via acid-catalyzed hydrolysis. Monitor degradation products (e.g., 3-methylpyridin-2-amine) using HPLC-PDA .

How can researchers address contradictions in reported biological activity data for pyridine-based acetamides?

Q. Advanced Research Focus

- Data Triangulation : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Account for cell-line variability (e.g., HEK293 vs. HeLa) .

- Structure-Activity Relationships (SAR) : The 3-methyl group may enhance membrane permeability but reduce solubility. Perform logP measurements (shake-flask method) to correlate hydrophobicity with activity .

- Meta-Analysis : Use PubChem BioAssay data to identify outliers or assay artifacts .

What strategies optimize catalytic systems for regioselective functionalization of this compound?

Q. Advanced Research Focus

- Electrophilic Aromatic Substitution : Use Pd(OAc)₂/XPhos catalyst for C–H activation at the pyridine’s 4-position. Screen directing groups (e.g., Boc-protected amines) to improve regioselectivity .

- Photoredox Catalysis : Under blue LED light, eosin Y catalyzes radical coupling at the acetamide’s α-carbon. Characterize adducts via HRMS/MS .

How do steric and electronic effects of the 3-methyl group impact intermolecular interactions in crystal packing?

Q. Advanced Research Focus

- Crystal Engineering : Analyze Hirshfeld surfaces to quantify C–H···O/N interactions. The methyl group disrupts π-stacking but enhances van der Waals contacts .

- Thermal Analysis : DSC/TGA reveals melting points (~180–185°C) and decomposition pathways. Compare with N-(unsubstituted pyridinyl) analogs to isolate steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.